molecular formula C16H20N2O2S B11351649 2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11351649
M. Wt: 304.4 g/mol
InChI Key: NVSUXVQOIGWHAA-UHFFFAOYSA-N
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Description

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-9-20-15-8-6-5-7-14(15)16(19)17-10-13-11-21-12(2)18-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)

InChI Key

NVSUXVQOIGWHAA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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